molecular formula C17H21NO3S B288373 N-(3,5-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide

N-(3,5-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No. B288373
M. Wt: 319.4 g/mol
InChI Key: GKFGGXYBNFXHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide, commonly known as DMEBS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DMEBS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 335.44 g/mol.

Mechanism of Action

The mechanism of action of DMEBS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. DMEBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DMEBS has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DMEBS has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Additionally, DMEBS has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of DMEBS is its high potency and selectivity for specific enzymes and signaling pathways. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of DMEBS is its low aqueous solubility, which can make it difficult to use in some experiments. Additionally, DMEBS has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for research on DMEBS. One area of interest is the development of more water-soluble derivatives of DMEBS, which could improve its utility in certain experiments. Another potential direction is the study of DMEBS in combination with other drugs, to determine whether it has synergistic effects on cancer cells or other targets. Finally, further in vivo studies are needed to determine the safety and efficacy of DMEBS as a potential therapeutic agent.

Synthesis Methods

The synthesis of DMEBS involves the reaction of 3,5-dimethylaniline with ethyl 2-bromo-5-methylbenzenesulfonate in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura coupling reaction to form the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DMEBS has been studied for its potential applications in drug development, particularly in the treatment of cancer and inflammation. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. DMEBS has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Product Name

N-(3,5-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-5-21-16-7-6-12(2)11-17(16)22(19,20)18-15-9-13(3)8-14(4)10-15/h6-11,18H,5H2,1-4H3

InChI Key

GKFGGXYBNFXHEM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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